molecular formula C18H29N5O3 B7173835 N-cyclohexyl-2-[5-[(cyclohexylcarbamoylamino)methyl]-1,2,4-oxadiazol-3-yl]acetamide

N-cyclohexyl-2-[5-[(cyclohexylcarbamoylamino)methyl]-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B7173835
M. Wt: 363.5 g/mol
InChI Key: MBNALRUQPSRFMH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[5-[(cyclohexylcarbamoylamino)methyl]-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclohexyl group, an oxadiazole ring, and an acetamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[5-[(cyclohexylcarbamoylamino)methyl]-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under mild conditions.

    Introduction of the cyclohexylcarbamoylamino group: This step involves the reaction of the oxadiazole intermediate with cyclohexyl isocyanate.

    Attachment of the acetamide group: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[5-[(cyclohexylcarbamoylamino)methyl]-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-cyclohexyl-2-[5-[(cyclohexylcarbamoylamino)methyl]-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[5-[(cyclohexylcarbamoylamino)methyl]-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-cyclohexyl-2-[5-[(cyclohexylcarbamoylamino)methyl]-1,2,4-oxadiazol-3-yl]acetamide can be compared with other similar compounds such as:

    N-cyclohexyl-2-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide: Lacks the cyclohexylcarbamoylamino group, which may affect its biological activity.

    N-cyclohexyl-2-[5-(methylamino)-1,2,4-oxadiazol-3-yl]acetamide: Contains a methylamino group instead of the cyclohexylcarbamoylamino group, leading to different chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-2-[5-[(cyclohexylcarbamoylamino)methyl]-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3/c24-16(20-13-7-3-1-4-8-13)11-15-22-17(26-23-15)12-19-18(25)21-14-9-5-2-6-10-14/h13-14H,1-12H2,(H,20,24)(H2,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNALRUQPSRFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=NOC(=N2)CNC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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